4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S/c1-2-26-19-4-3-17(13-18(19)20)27(24,25)22-14-15-7-11-23(12-8-15)16-5-9-21-10-6-16/h3-6,9-10,13,15,22H,2,7-8,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTXJZCIUMJCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, with CAS number 1235385-43-9, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 393.5 g/mol. The structure features an ethoxy group, a fluoro substituent, and a benzenesulfonamide core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 1235385-43-9 |
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below are the key findings related to its biological activities.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound demonstrated moderate to high antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The mechanism of action is believed to involve inhibition of folate synthesis pathways, similar to other sulfonamides .
Anticancer Activity
In vitro studies have shown that this compound has potential anticancer properties. It was tested against various cancer cell lines including breast (MDA-MB-231), lung (A549), and colorectal (HCT116) cancers:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| A549 | 15 |
| HCT116 | 12 |
The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways related to apoptosis and proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could inhibit biofilm formation in Staphylococcus aureus at concentrations as low as 32 µg/mL, suggesting its potential as a therapeutic agent against biofilm-associated infections .
- Anticancer Research : In another study focusing on breast cancer models, the compound was shown to induce significant apoptosis through caspase activation pathways. The results indicated that it could be developed further as a novel anticancer drug candidate .
Q & A
Basic: What are the key steps in synthesizing 4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide?
Answer:
The synthesis involves:
Functional group assembly : Reacting a piperidine derivative (e.g., 1-(pyridin-4-yl)piperidin-4-ylmethanamine) with a benzenesulfonamide precursor under nucleophilic substitution conditions. Solvents like dichloromethane or DMF are typically used .
Coupling reactions : Amide bond formation between the sulfonamide and the piperidine moiety, often using coupling agents such as EDC/HOBt .
Purification : Recrystallization or column chromatography to isolate the product, with purity verified via HPLC (>95%) and structural confirmation via H/C NMR .
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Answer:
Critical parameters include:
- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., sulfonylation) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates, while dichloromethane aids in phase separation during workup .
- Catalyst use : Palladium catalysts for C–N coupling steps can reduce reaction time by 30–50% .
- In-line analytics : Use FTIR or LC-MS to monitor reaction progress and detect intermediates .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural elucidation : H/C NMR (for functional group assignment) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Impurity profiles : Use LC-MS to identify trace byproducts (e.g., de-fluorinated analogs) that may antagonize activity .
- Dose-response validation : Perform EC titrations in triplicate across multiple batches to ensure reproducibility .
Basic: What biological targets are plausible for this sulfonamide derivative?
Answer:
The compound’s structural motifs suggest:
- Carbonic anhydrase inhibition : The sulfonamide group binds Zn in active sites, common in anticancer and antimicrobial research .
- Kinase modulation : The pyridine-piperidine scaffold may interact with ATP-binding pockets (e.g., PI3K or MAPK pathways) .
- GPCR targeting : Piperidine derivatives often exhibit affinity for serotonin or dopamine receptors .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Answer:
- Scaffold diversification : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or trifluoromethoxy) .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes against targets like carbonic anhydrase IX .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using QSAR software .
Basic: What stability challenges are expected during storage?
Answer:
- Hydrolysis : The sulfonamide bond is susceptible to acidic/basic conditions. Store at pH 6–8 in inert atmospheres .
- Photodegradation : Protect from UV light; use amber vials for long-term storage .
- Hygroscopicity : Lyophilize and store under desiccation to prevent hydrate formation .
Advanced: How can metabolic pathways and toxicity be predicted preclinically?
Answer:
- In vitro assays : Use hepatic microsomes (human/rat) to identify Phase I metabolites (e.g., CYP3A4-mediated oxidation) .
- Reactive metabolite screening : Trapping studies with glutathione or potassium cyanide to detect electrophilic intermediates .
- Computational ADMET : Tools like ADMET Predictor™ to estimate bioavailability, hERG inhibition, and Ames test outcomes .
Basic: What synthetic byproducts are commonly observed?
Answer:
- N-Alkylation byproducts : Due to competing reactions at the piperidine nitrogen .
- Sulfonamide hydrolysis : Formation of sulfonic acid derivatives under acidic conditions .
- Fluorine displacement : Ethoxy or hydroxyl groups replacing fluorine in polar solvents .
Advanced: How can crystallographic data inform salt or co-crystal formulation?
Answer:
- Single-crystal X-ray diffraction : Resolve hydrogen-bonding patterns (e.g., sulfonamide–pyridine interactions) to design stable salts .
- Co-crystal screening : Use GRAS co-formers (e.g., succinic acid) in solvent-drop grinding experiments .
- Hirshfeld surface analysis : Quantify intermolecular interactions to predict solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
